molecular formula C9H10ClNO3S B2561481 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide CAS No. 572882-25-8

2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide

Cat. No. B2561481
M. Wt: 247.69
InChI Key: HNTBRCDGAKVWJX-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.7 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide” consists of a benzene ring attached to a sulfonyl group and an acetamide group . The sulfonyl group is attached to the benzene ring at the 4th position, and the acetamide group is attached to the sulfonyl group via a chlorine atom .


Physical And Chemical Properties Analysis

“2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide” is a solid substance . It should be stored in an inert atmosphere and under -20°C .

Scientific Research Applications

Conformational Analysis and Synthesis

Research on 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide includes studies on its conformational properties. Ishmaeva et al. (2015) explored the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, contributing to the understanding of the structural aspects of similar compounds (Ishmaeva et al., 2015).

Chemical Synthesis Techniques

The synthesis of related chemical structures has been an area of interest. Zhong-cheng and Shu (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with structural similarities, providing insights into chemical synthesis methods that could be applicable to 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide (Zhong-cheng & Shu, 2002).

Antimicrobial Applications

Derivatives of compounds similar to 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide have been studied for antimicrobial properties. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating potential as antimicrobial agents (Darwish et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed to understand their chemical properties better. Nikonov et al. (2016) conducted a study on N-(2-(trimethylsilyloxy)phenyl)acetamide, providing insights that could be relevant to the molecular structure analysis of 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide (Nikonov et al., 2016).

Pharmacological Research

Studies on related compounds have also focused on pharmacological aspects. Walker (2004) explored the nondestructive analysis of crystals in biological tissues, which is relevant for understanding how similar compounds like 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide might behave in biological systems (Walker, 2004).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H314, and H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-chloro-N-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-15(13,14)8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTBRCDGAKVWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide

CAS RN

572882-25-8
Record name 2-chloro-N-(4-methanesulfonylphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
AM Monforte, L De Luca, MR Buemi… - Bioorganic & medicinal …, 2018 - Elsevier
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are recommended components of preferred combination antiretroviral therapies used for the treatment of human …
Number of citations: 27 www.sciencedirect.com
K Grabrijan, M Hrast, M Proj, A Dolšak, I Zdovc… - European journal of …, 2022 - Elsevier
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in the cytoplasmic part of peptidoglycan biosynthesis and is a validated target enzyme for …
Number of citations: 4 www.sciencedirect.com

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